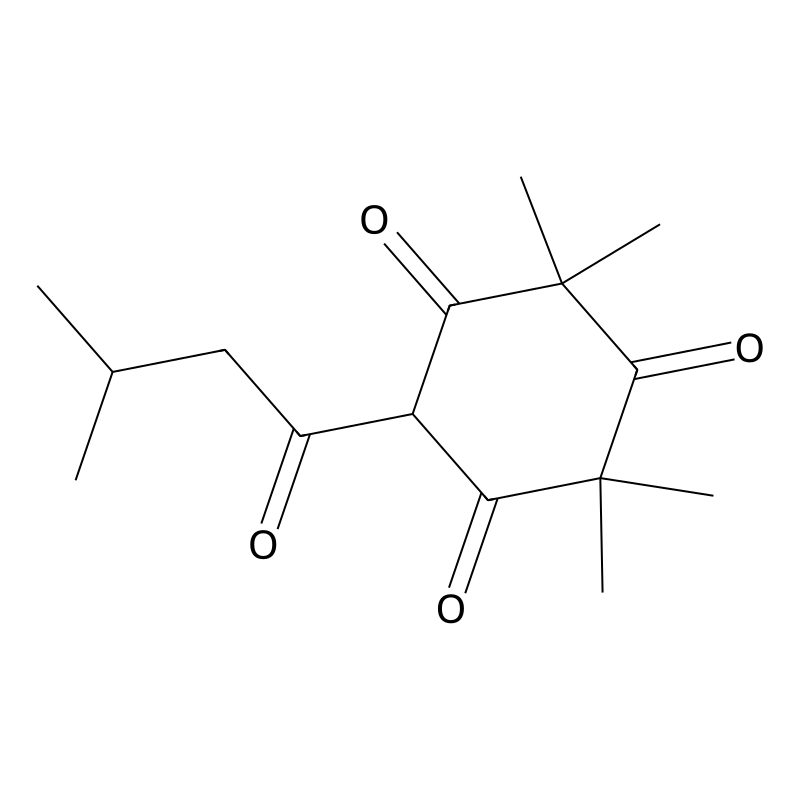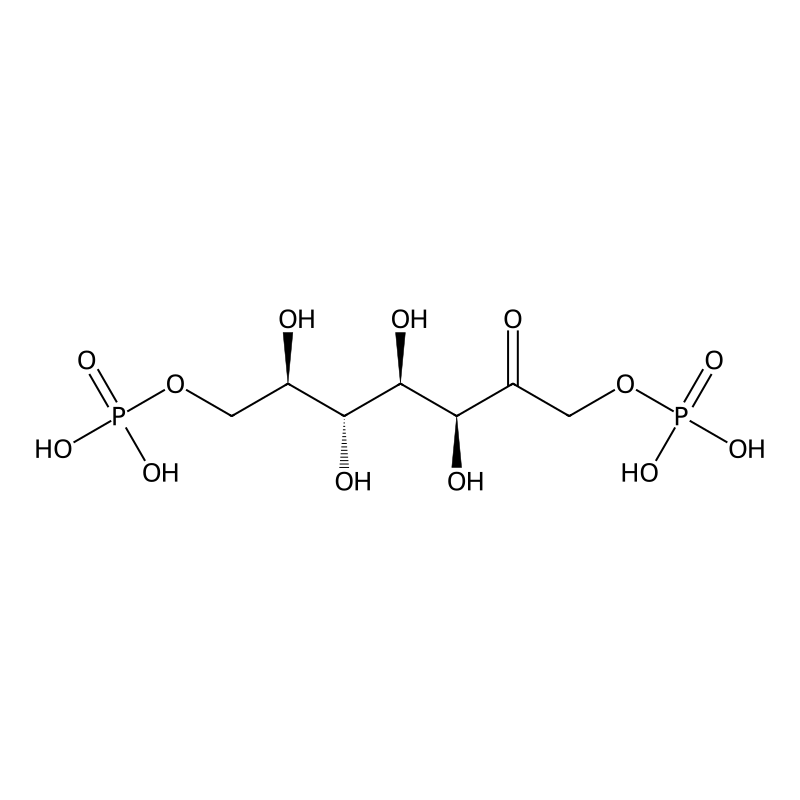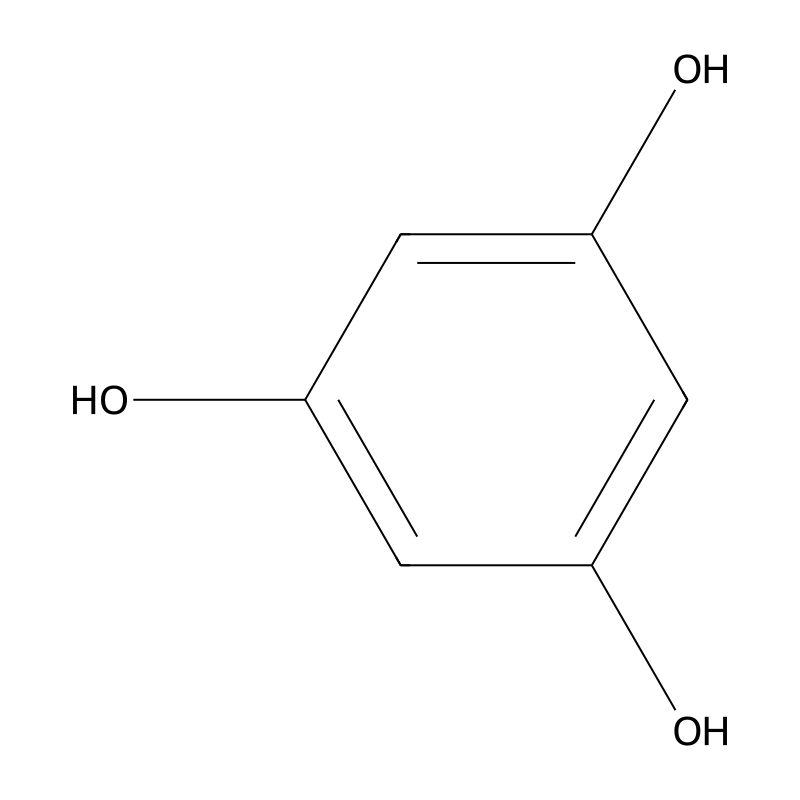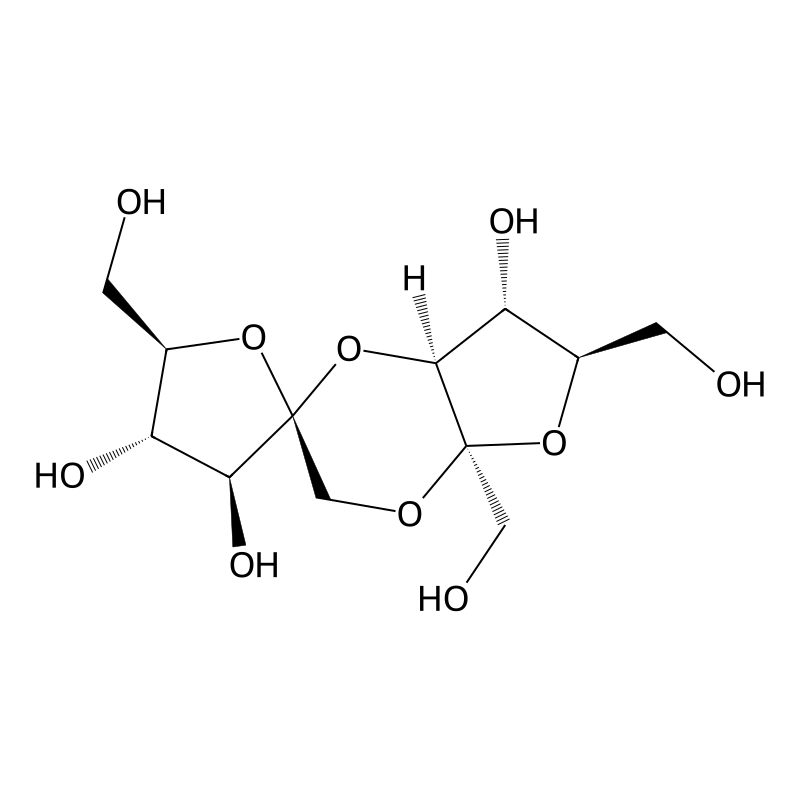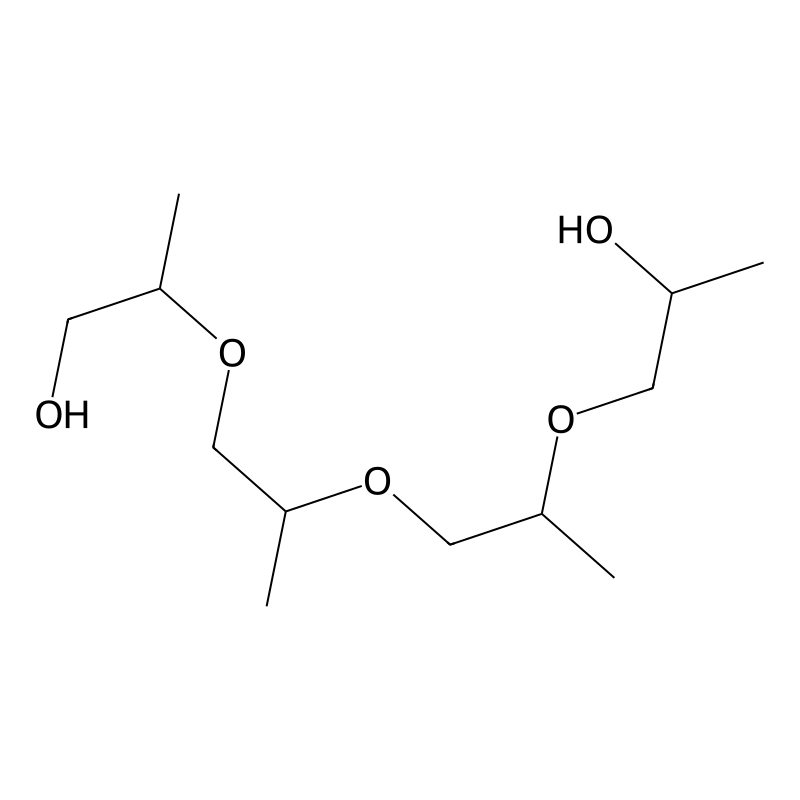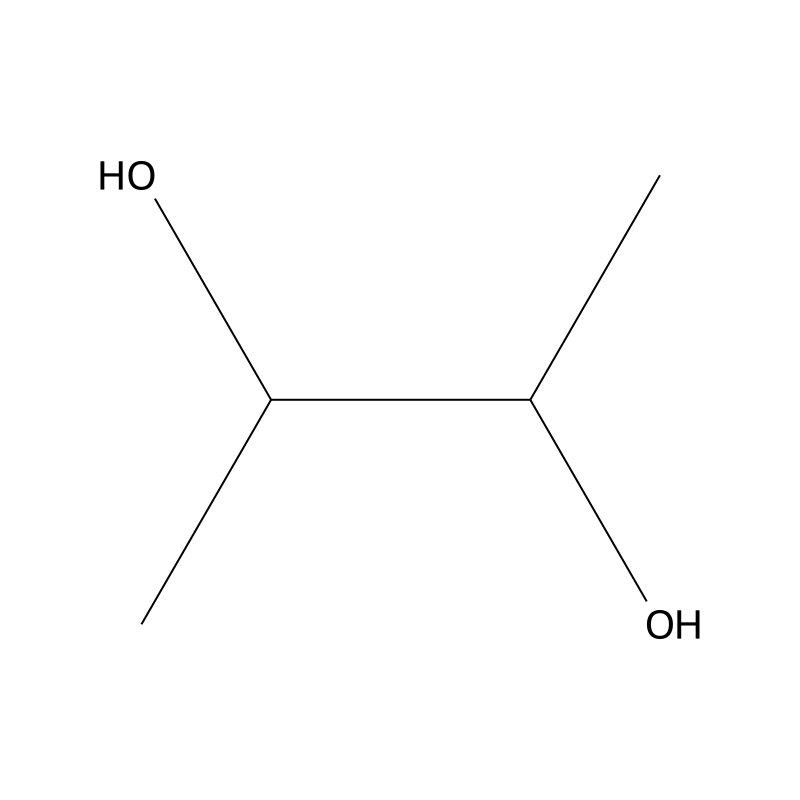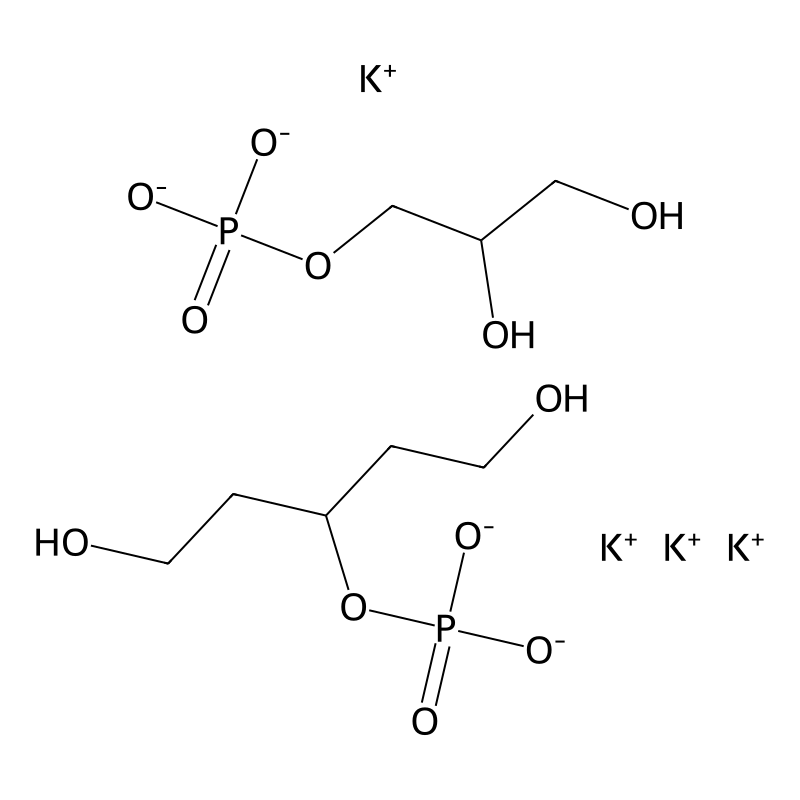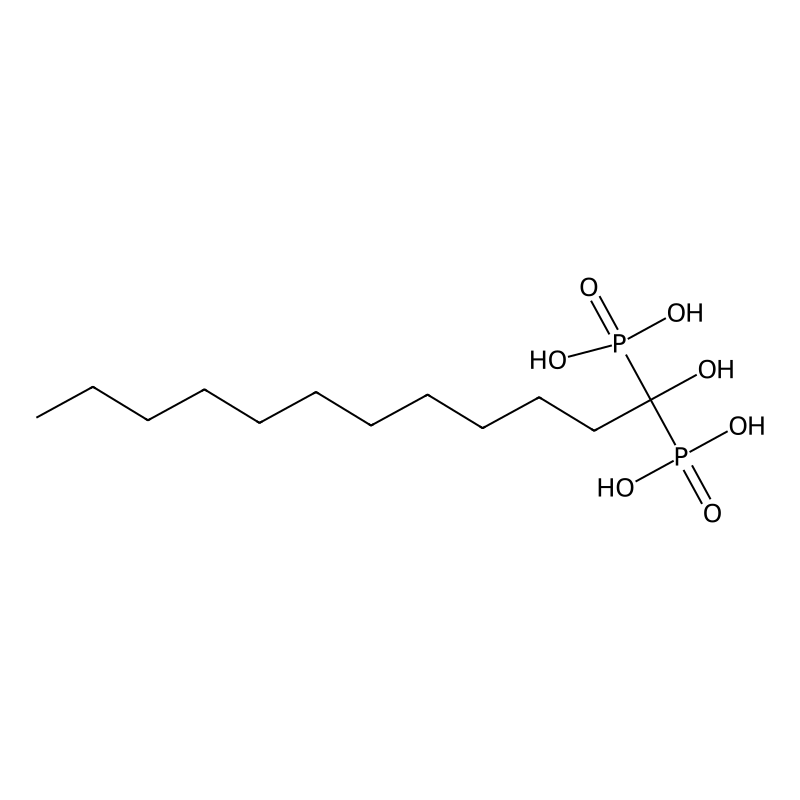Bisdisulizole disodium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Skin Cancer and Photoprotection
Investigating mechanisms of action
Studies have explored the mechanisms by which bisdisulizole disodium absorbs UVA rays and protects skin cells from DNA damage. This research helps understand its effectiveness and potential limitations as a sunscreen ingredient [].
Evaluating photostability
Research has examined the photostability of bisdisulizole disodium, which refers to its ability to maintain its effectiveness under UV light exposure. This is crucial for ensuring long-lasting sun protection [].
Combination therapy
Studies have investigated the potential benefits of combining bisdisulizole disodium with other sunscreen ingredients or photoprotective agents to achieve broader and more effective sun protection [].
Other Potential Applications
Antioxidant properties
Limited research suggests that bisdisulizole disodium may possess antioxidant properties, potentially offering benefits beyond sun protection. However, further research is needed to confirm these findings and understand any potential implications [].
Other biological activities
Some studies have explored the potential of bisdisulizole disodium for other biological activities, such as anti-inflammatory or anti-microbial effects. However, these investigations are preliminary and require further research for conclusive evidence [].
Bisdisulizole disodium, also known as disodium phenyl dibenzimidazole tetrasulfonate, is a water-soluble compound primarily used as a sunscreen agent. It effectively absorbs ultraviolet A (UVA) radiation, particularly in the UVA-II range, making it a valuable ingredient in various cosmetic formulations, especially sunscreens. The compound has the chemical formula and a molecular weight of 653.6 g/mol. Its structure includes multiple sulfonate groups, which contribute to its solubility in water and its ability to interact with UV light.
- Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
- Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
- Substitution: It can undergo substitution reactions where sulfonate groups are replaced by other functional groups.
Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
The primary biological activity of bisdisulizole disodium is its function as a UVA filter in sunscreen formulations. It absorbs UVA rays, thereby protecting the skin from potential damage caused by ultraviolet radiation. Although the exact molecular mechanism of action is not fully defined, its ability to absorb UV light is well-documented. The compound is generally regarded as safe for topical application and does not exhibit significant toxicological effects under normal usage conditions .
The synthesis of bisdisulizole disodium involves several steps:
- Initial Reaction: The process begins with the reaction of 2,2'- (1,4-phenylene)bis(6-sulfo-1H-benzimidazole-4-sulfonate) with sodium hydroxide to form the disodium salt.
- Alternative Synthesis Pathway: Another method involves a two-step process where 2,4-diamino-6-phenyl-1,3,5-triazine reacts with sodium sulfite followed by sodium bisulfite. The mixture is stirred at room temperature, and the pH is adjusted to neutral before filtration and drying .
Bisdisulizole disodium is primarily used in cosmetic products as a UV filter. Its applications include:
- Sunscreens: It is incorporated into water-based sunscreen formulations to provide protection against UVA radiation.
- Cosmetic Products: Beyond sunscreens, it may be included in various skincare products that require UV protection.
Due to its water solubility, it can be easily integrated into formulations without compromising stability .
Several compounds share structural or functional similarities with bisdisulizole disodium. Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Disodium Octaborate Tetrahydrate | Used for UV protection; less soluble than bisdisulizole disodium | Primarily used in industrial applications |
| Benzophenone-3 (Oxybenzone) | Common UV filter; absorbs UVB and short UVA rays | Known for potential skin irritation |
| Tinosorb M (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol) | Broad-spectrum UV filter; oil-soluble | Offers both UVA and UVB protection |
Uniqueness of Bisdisulizole Disodium
Bisdisulizole disodium stands out due to its exclusive water solubility and effectiveness specifically against UVA radiation. Unlike many other UV filters that may only target UVB or require oil-based formulations, this compound's properties allow for versatile incorporation into various cosmetic products while maintaining stability across a wide pH range .
